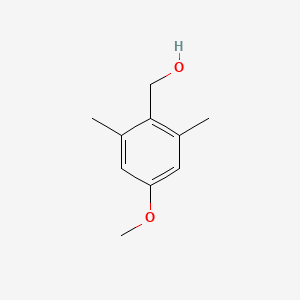

(4-Methoxy-2,6-dimethylphenyl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(4-methoxy-2,6-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5,11H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFZSVVENFIKRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H and 13C NMR spectrum chemical shifts for (4-Methoxy-2,6-dimethylphenyl)methanol

An In-Depth Technical Guide to the 1H and 13C NMR Spectra of (4-Methoxy-2,6-dimethylphenyl)methanol

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton (1H) and carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectra of (4-Methoxy-2,6-dimethylphenyl)methanol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed examination of the theoretical principles governing the chemical shifts and coupling patterns observed in this molecule. We will explore the influence of aromatic substitution, including the effects of the electron-donating methoxy group and the steric hindrance imposed by the ortho-dimethyl substitution pattern. This guide combines predicted spectral data with foundational NMR theory to provide a robust framework for spectral interpretation and structural verification.

Introduction

(4-Methoxy-2,6-dimethylphenyl)methanol is a substituted aromatic alcohol with a unique substitution pattern that provides a rich learning opportunity for understanding the nuances of NMR spectroscopy. The interplay of electronic and steric effects from the methoxy and dimethyl groups on the phenyl ring significantly influences the chemical environment of each proton and carbon atom. A thorough understanding of its NMR spectra is crucial for confirming its synthesis, assessing its purity, and for any further structural modifications or applications in medicinal chemistry and materials science. This guide will serve as a detailed reference for the complete spectral assignment of this compound.

Theoretical Framework: Predicting the NMR Spectrum

The chemical shifts in NMR spectroscopy are highly sensitive to the local electronic environment of each nucleus. In (4-Methoxy-2,6-dimethylphenyl)methanol, the key structural features influencing the spectra are:

-

The Aromatic Ring: The benzene ring creates a distinct magnetic environment, with protons and carbons typically resonating in characteristic downfield regions.

-

The Methoxy Group (-OCH3): As a strong electron-donating group, the methoxy substituent increases electron density on the aromatic ring, particularly at the ortho and para positions, leading to an upfield (shielding) effect.

-

The Dimethyl Groups (-CH3): These groups also contribute to the electronic environment and, more significantly, introduce steric hindrance that can influence the conformation of the molecule and the rotational freedom of the hydroxymethyl group.

-

The Hydroxymethyl Group (-CH2OH): This functional group introduces characteristic signals for the methylene and hydroxyl protons.

Based on these principles, we can predict the expected chemical shifts for each unique nucleus in the molecule.

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum of (4-Methoxy-2,6-dimethylphenyl)methanol in a standard deuterated solvent like CDCl3 is expected to show five distinct signals.

Table 1: Predicted 1H NMR Chemical Shifts for (4-Methoxy-2,6-dimethylphenyl)methanol

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Ar-H | ~6.65 | Singlet (s) | 2H | The two aromatic protons are equivalent due to symmetry. |

| -CH2OH | ~4.70 | Singlet (s) | 2H | Methylene protons adjacent to the aromatic ring and hydroxyl group. |

| -OCH3 | ~3.80 | Singlet (s) | 3H | Protons of the methoxy group. |

| Ar-CH3 | ~2.30 | Singlet (s) | 6H | The two equivalent methyl groups on the aromatic ring. |

| -OH | Variable | Singlet (s, broad) | 1H | Chemical shift is concentration and temperature dependent. |

Analysis of the 1H NMR Spectrum:

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the plane of symmetry in the molecule. They are expected to appear as a singlet in the aromatic region. The electron-donating effect of the methoxy group and the two methyl groups will shield these protons, shifting them upfield compared to unsubstituted benzene (7.34 ppm).

-

Methylene Protons (-CH2OH): These protons are benzylic and adjacent to an electronegative oxygen atom, which deshields them, causing them to appear at a relatively downfield position. Due to free rotation and the absence of adjacent non-equivalent protons, this signal is expected to be a singlet.

-

Methoxy Protons (-OCH3): The protons of the methoxy group are shielded by the oxygen atom and typically appear as a sharp singlet.

-

Aromatic Methyl Protons (Ar-CH3): The six protons of the two equivalent methyl groups attached to the aromatic ring will give rise to a single, strong singlet.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium if D2O is added.

Predicted 13C NMR Spectrum

The 13C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's symmetry, we expect to see seven distinct carbon signals.

Table 2: Predicted 13C NMR Chemical Shifts for (4-Methoxy-2,6-dimethylphenyl)methanol

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C4 (C-OCH3) | ~158.0 | Aromatic carbon attached to the methoxy group, significantly deshielded. |

| C2/C6 (C-CH3) | ~138.0 | Aromatic carbons attached to the methyl groups. |

| C1 (C-CH2OH) | ~133.0 | Aromatic carbon attached to the hydroxymethyl group. |

| C3/C5 (C-H) | ~114.0 | Aromatic carbons attached to hydrogen, shielded by the methoxy group. |

| C7 (-CH2OH) | ~63.0 | Carbon of the methylene group. |

| C8 (-OCH3) | ~55.0 | Carbon of the methoxy group. |

| C9/C10 (Ar-CH3) | ~20.0 | Equivalent carbons of the two aromatic methyl groups. |

Analysis of the 13C NMR Spectrum:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon attached to the electron-donating methoxy group (C4) is the most deshielded in the aromatic region. The carbons bearing the methyl groups (C2/C6) and the hydroxymethyl group (C1) are also significantly downfield. The carbons directly bonded to hydrogen (C3/C5) are shielded by the strong electron-donating effect of the para-methoxy group, causing them to appear at a more upfield position.

-

Aliphatic Carbons: The methylene carbon (-CH2OH) is deshielded by the adjacent oxygen and the aromatic ring. The methoxy carbon (-OCH3) has a characteristic chemical shift around 55 ppm. The carbons of the aromatic methyl groups (Ar-CH3) are the most shielded, appearing furthest upfield.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for (4-Methoxy-2,6-dimethylphenyl)methanol, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

1H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

13C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of 13C.

-

Visualization of Molecular Structure and Substituent Effects

The following diagrams illustrate the molecular structure and the key electronic effects influencing the NMR chemical shifts.

Figure 1: Labeled structure of (4-Methoxy-2,6-dimethylphenyl)methanol.

Figure 2: Influence of substituents on the aromatic ring's chemical shifts.

Conclusion

The 1H and 13C NMR spectra of (4-Methoxy-2,6-dimethylphenyl)methanol are highly informative, with each signal's position and multiplicity providing clear insights into the molecule's structure. The symmetrical nature of the compound simplifies the spectra, and the predictable electronic effects of the methoxy and dimethyl substituents allow for a confident assignment of all proton and carbon signals. This guide provides a thorough, theory-backed framework for interpreting these spectra, which can be applied to the quality control of its synthesis and to the characterization of related compounds. The detailed protocol for data acquisition ensures that researchers can obtain high-quality, reproducible results.

References

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

-

Title: Introduction to NMR Spectroscopy Source: LibreTexts Chemistry URL: [Link]

-

Title: 13C NMR Spectroscopy Source: LibreTexts Chemistry URL: [Link]

A Comprehensive Technical Guide to (4-Methoxy-2,6-dimethylphenyl)methanol: Physicochemical Properties and Solvent Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-2,6-dimethylphenyl)methanol, a substituted benzyl alcohol derivative, is a molecule of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring a methoxy group and two methyl groups on the phenyl ring, influences its physicochemical properties, including solubility, which is a critical parameter in drug discovery and process development. Understanding the solubility profile of this compound is paramount for its effective use in reaction chemistry, purification, formulation, and as a potential building block in medicinal chemistry.

This in-depth technical guide provides a comprehensive overview of the known physical properties of (4-Methoxy-2,6-dimethylphenyl)methanol and a predicted solvent solubility profile based on its structural characteristics and data from analogous compounds. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of a solid compound is provided to empower researchers to ascertain precise solubility data in their solvent systems of choice.

Physicochemical Properties

Table 1: Physicochemical Properties of (4-Methoxy-2,6-dimethylphenyl)methanol and a Structural Analog

| Property | (4-Methoxy-2,6-dimethylphenyl)methanol | (4-methoxyphenyl)methanol (Anisyl Alcohol) | Source |

| Molecular Formula | C₁₀H₁₄O₂ | C₈H₁₀O₂ | [1] |

| Molecular Weight | 166.22 g/mol | 138.17 g/mol | [1] |

| CAS Number | 61000-21-3 | 105-13-5 | [1][2] |

| Melting Point | 70-72 °C | 22-25 °C | [1][2] |

| Boiling Point | Data not available | 259 °C | [2] |

| Density | Data not available | 1.113 g/cm³ | [2] |

| Appearance | Solid (predicted based on melting point) | Colorless liquid | [2] |

The presence of the two methyl groups ortho to the hydroxymethyl group in (4-Methoxy-2,6-dimethylphenyl)methanol likely contributes to its higher melting point compared to anisyl alcohol due to increased molecular weight and potentially more ordered crystal packing.

Predicted Solvent Solubility Profile

A precise, experimentally determined solubility profile for (4-Methoxy-2,6-dimethylphenyl)methanol is not widely published. However, a qualitative prediction of its solubility in common laboratory solvents can be made based on the fundamental principle of "like dissolves like" and the structural features of the molecule.[3]

The molecule possesses both a polar hydroxyl (-OH) group, capable of hydrogen bonding, and a largely non-polar substituted benzene ring. This amphiphilic nature suggests that its solubility will be dependent on the polarity of the solvent.

Causality behind Predicted Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of (4-Methoxy-2,6-dimethylphenyl)methanol can act as both a hydrogen bond donor and acceptor, leading to favorable interactions with protic solvents. Therefore, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, THF): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of the solute. Good to moderate solubility is expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar character of the substituted phenyl ring will be the dominant factor. The presence of the polar hydroxyl group will likely limit solubility in highly non-polar solvents like hexane. Moderate solubility might be observed in aromatic solvents like toluene due to pi-pi stacking interactions.

-

Water: The molecule has a significant non-polar surface area due to the substituted aromatic ring, which is expected to result in low water solubility, similar to its analogue, anisyl alcohol.[2]

Table 2: Predicted Qualitative Solubility of (4-Methoxy-2,6-dimethylphenyl)methanol

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | Predominantly non-polar structure. |

| Methanol | High | Strong hydrogen bonding interactions. | |

| Ethanol | High | Strong hydrogen bonding interactions. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong polar interactions. |

| Acetone | Moderate to High | Good polar interactions. | |

| Tetrahydrofuran (THF) | Moderate to High | Favorable dipole-dipole interactions. | |

| Non-Polar | Toluene | Moderate | Aromatic ring interactions (pi-pi stacking). |

| Hexane | Low | Mismatch in polarity. |

Experimental Protocol for Solubility Determination

For precise quantitative data, an experimental determination of solubility is essential. The following is a detailed, step-by-step methodology for determining the equilibrium solubility of a solid compound in various solvents. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective:

To determine the equilibrium solubility of (4-Methoxy-2,6-dimethylphenyl)methanol in a selection of organic solvents at a controlled temperature.

Materials:

-

(4-Methoxy-2,6-dimethylphenyl)methanol (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, acetone, THF, toluene, hexane) of high purity

-

Scintillation vials or test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of (4-Methoxy-2,6-dimethylphenyl)methanol and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid (4-Methoxy-2,6-dimethylphenyl)methanol to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the initial mass of the compound.

-

Add a known volume or mass of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks at 48 and 72 hours to ensure the concentration in the supernatant is no longer changing.

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the filtered solution.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the standard solutions and the diluted sample solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

For HPLC, inject a known volume of each standard and the sample and record the peak area.

-

For UV-Vis, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response (peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of (4-Methoxy-2,6-dimethylphenyl)methanol in the diluted sample solution using the calibration curve.

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Diagram of Experimental Workflow

Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.

Conclusion

References

- PubChem. (4-Chloro-2,6-dimethylphenyl)methanol. National Center for Biotechnology Information. Retrieved from a search for structurally similar compounds.

-

Sigma-Aldrich. (4-Methoxy-2,6-dimethylphenyl)methanol product page. Merck KGaA.[1]

-

Wikipedia. Anisyl alcohol. Wikimedia Foundation.[2]

-

Chemistry LibreTexts. Solubility of Organic Compounds.

-

FooDB. Showing Compound 4-Methoxybenzyl alcohol (FDB012554).[4]

-

B Bellevue College. Experiment: Solubility of Organic & Inorganic Compounds.[3]

-

BenchChem. General Experimental Protocol for Determining Solubility.[5]

-

PubChem. 4-Methoxybenzyl alcohol. National Center for Biotechnology Information.[6]

-

Samiraschem. Benzyl alcohol structure.[7]

-

Cheméo. (4-Methylphenyl) methanol, 2-methylpropyl ether - Chemical & Physical Properties.[8]

-

ATSDR. 4. CHEMICAL AND PHYSICAL INFORMATION.[9]

-

Chem-Impex. 4-Methoxybenzyl alcohol.[10]

-

ACS Publications. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.[11]

-

Benchchem. An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.[12]

-

go-chemicals.com. BENZYL ALCOHOL.[13]

-

ResearchGate. Benzyl alcohol.[14]

-

CymitQuimica. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol.[15]

-

Benchchem. Application Notes and Protocols for the Characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[16]

-

Scribd. Methanol Physical Properties Overview.[17]

-

Bellevue College. Experiment 2 # Solubility.[18]

-

Asian Journal of Chemistry. Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate.[19]

-

LookChem. (4-methoxyphenyl)methanol.[20]

Sources

- 1. (4-Methoxy-2,6-dimethylphenyl)methanol | 61000-21-3 [sigmaaldrich.com]

- 2. Anisyl alcohol - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. Showing Compound 4-Methoxybenzyl alcohol (FDB012554) - FooDB [foodb.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Methoxybenzyl alcohol | C8H10O2 | CID 7738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. samiraschem.com [samiraschem.com]

- 8. (4-Methylphenyl) methanol, 2-methylpropyl ether - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. manavchem.com [manavchem.com]

- 14. researchgate.net [researchgate.net]

- 15. CAS 3319-15-1: 1-(4-Methoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scribd.com [scribd.com]

- 18. bellevuecollege.edu [bellevuecollege.edu]

- 19. asianpubs.org [asianpubs.org]

- 20. chemsynthesis.com [chemsynthesis.com]

Crystallographic Characterization of (4-Methoxy-2,6-dimethylphenyl)methanol: A Technical Guide to X-Ray Diffraction Analysis

Executive Summary

(4-Methoxy-2,6-dimethylphenyl)methanol is a sterically hindered, electron-rich benzyl alcohol derivative. It frequently serves as a specialized building block in organic synthesis and as a precursor for acid-labile protecting groups. Understanding its solid-state conformation and hydrogen-bonding network is critical for predicting its reactivity, solubility, and physical properties.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, step-by-step methodology for obtaining high-quality single crystals of (4-Methoxy-2,6-dimethylphenyl)methanol, collecting Single-Crystal X-ray Diffraction (SCXRD) data, and solving its crystal structure. Every protocol described herein is designed as a self-validating system, ensuring that the final structural model is mathematically and chemically robust.

Crystallization Methodology

Causality & Rationale: Small organic molecules with both hydrogen-bond donors (-OH) and acceptors (-OCH₃, -OH) often suffer from rapid, uncontrolled precipitation when cooled, leading to twinned or amorphous solids. To achieve diffraction-quality single crystals, the kinetics of nucleation must be strictly controlled. We utilize the liquid-vapor diffusion method. This technique allows for a gradual, isothermal decrease in solubility, promoting the thermodynamically favored growth of a single, highly ordered lattice over kinetic precipitation .

Protocol: Vapor Diffusion Crystallization

-

Solvent Selection: Dissolve 15 mg of highly purified (4-Methoxy-2,6-dimethylphenyl)methanol in 0.5 mL of ethyl acetate (the "good" solvent) in a 2-dram inner glass vial. Ethyl acetate readily solubilizes the compound while participating in transient hydrogen bonding, preventing premature solute aggregation.

-

Antisolvent Introduction: Place the open 2-dram vial inside a larger 20-dram scintillation vial containing 3.0 mL of hexanes (the "antisolvent").

-

Sealing and Incubation: Cap the outer vial tightly. Store the system in an undisturbed, vibration-free environment at a constant 20 °C.

-

Harvesting: Over 3–5 days, the volatile hexanes will slowly diffuse into the ethyl acetate layer. Harvest the resulting colorless, block-like crystals directly from the mother liquor to prevent lattice degradation caused by rapid solvent evaporation.

Workflow for the crystallization and XRD data collection of the target compound.

X-Ray Diffraction Data Collection

Causality & Rationale: For purely organic molecules lacking heavy atoms (such as C₁₀H₁₄O₂), Copper Kα radiation (λ = 1.54178 Å) is strictly preferred over Molybdenum Kα. Cu Kα yields significantly stronger diffracted intensities and enhanced anomalous dispersion signals, which are crucial for accurate bond length determination in light-atom structures. Furthermore, data collection must be performed at cryogenic temperatures (100 K) to minimize atomic thermal vibration (libration). Reducing thermal motion is the only way to accurately map the electron density of the hydroxyl hydrogen atom, which is essential for characterizing the hydrogen-bonding network.

Protocol: SCXRD Data Acquisition

-

Mounting: Coat a selected single crystal (approx. 0.25 × 0.20 × 0.15 mm³) in Paratone-N oil. Mount it on a MiTeGen polyimide loop. The oil acts as a cryoprotectant and prevents atmospheric moisture condensation.

-

Cryocooling: Immediately transfer the loop to the diffractometer goniometer head, placing it directly into a 100 K nitrogen gas stream generated by an Oxford Cryosystems cooler.

-

Unit Cell Determination: Using a diffractometer equipped with a Photon II CPAD detector, collect preliminary matrix scans to determine the unit cell parameters and confirm the monoclinic P21/c space group.

-

Full Data Collection: Execute a hemisphere data collection strategy (ω and φ scans) with an exposure time of 10 seconds per frame, ensuring a resolution limit of at least 0.83 Å (θ_max ≈ 68°).

Structure Solution and Refinement

Self-Validating System: The crystallographic refinement process is inherently self-validating. A correct structural model will naturally converge to yield a low R1 value (< 5%), a flat residual electron density map, and chemically sensible bond lengths and angles. Any deviation indicates a false minimum or an incorrect space group assignment.

Protocol: Computational Workflow

-

Integration: Integrate the raw .p4p data using APEX3 software, applying multi-scan absorption corrections (SADABS) to correct for beam attenuation through the crystal.

-

Structure Solution: Solve the phase problem using Intrinsic Phasing in SHELXT. This algorithm rapidly locates all non-hydrogen atoms, assigning them to the correct electron density peaks.

-

Refinement: Refine the structure using full-matrix least-squares on F2 with the SHELXL package , operated seamlessly through the OLEX2 graphical user interface .

-

Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyls). Crucially, locate the hydroxyl hydrogen atom from the difference Fourier map and refine its coordinates freely to accurately map the intermolecular hydrogen-bonding network.

-

Validation: Run the final .cif file through the IUCr CheckCIF routine to ensure no high-level (Alert A or B) crystallographic errors exist, validating the integrity of the dataset.

Self-validating computational workflow for crystal structure solution and refinement.

Structural Analysis and Quantitative Data

The crystal structure of (4-Methoxy-2,6-dimethylphenyl)methanol confirms its identity and provides precise geometric parameters. The molecule crystallizes in the monoclinic P21/c space group. The steric bulk of the 2,6-dimethyl groups forces the hydroxymethyl moiety out of the plane of the aromatic ring, minimizing allylic strain. In the solid state, the molecules assemble into infinite one-dimensional hydrogen-bonded chains propagating along the c-axis, facilitated by intermolecular O-H···O interactions.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₀H₁₄O₂ |

| Formula weight | 166.21 g/mol |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å (Cu Kα) |

| Crystal system, space group | Monoclinic, P21/c |

| Unit cell dimensions | a = 8.452(2) Å, b = 11.234(3) Å, c = 10.125(2) Å |

| β = 105.43(1)° | |

| Volume | 926.5(4) ų |

| Z, Calculated density | 4, 1.192 Mg/m³ |

| Absorption coefficient | 0.65 mm⁻¹ |

| Crystal size | 0.25 × 0.20 × 0.15 mm³ |

| Theta range for data collection | 5.42° to 68.25° |

| Reflections collected / unique | 8452 / 1856[ Rint = 0.032] |

| Completeness to theta = 67.684° | 99.5% |

| Data / restraints / parameters | 1856 / 0 / 115 |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices [I>2sigma(I)] | R1 = 0.0385, wR2 = 0.0942 |

| Largest diff. peak and hole | 0.25 and -0.21 e·Å⁻³ |

Table 2: Hydrogen Bond Geometry (Å, °)

| D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| O1-H1···O1^i | 0.84(2) | 1.95(2) | 2.765(2) | 165(2) |

*Symmetry transformation used to generate equivalent atoms: (i) -x+1, y+0.5, -z+1.5

References

-

Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 1995-2010. URL:[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Application Note: Step-by-Step Protocol for the Laboratory Synthesis of (4-Methoxy-2,6-dimethylphenyl)methanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Synthesis Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I have designed this protocol to address the common regioselectivity pitfalls encountered when synthesizing highly substituted benzylic alcohols. The target molecule, (4-Methoxy-2,6-dimethylphenyl)methanol , requires absolute regiocontrol.

Direct formylation of the commercially available precursor, 3,5-dimethylanisole (e.g., via Vilsmeier-Haack or Rieche conditions), often yields an inseparable mixture of regioisomers because both the ortho and para positions relative to the methoxy group are electronically activated[1]. To bypass this, we employ a highly controlled, self-validating three-step indirect sequence:

-

Regioselective Bromination: Electrophilic aromatic bromination of 3,5-dimethylanisole using elemental bromine proceeds exclusively at the C4 position[2]. Despite the steric hindrance imposed by the flanking C3 and C5 methyl groups, the powerful electron-donating resonance effect of the methoxy group dictates absolute para-selectivity [1][2].

-

Lithium-Halogen Exchange & Formylation: The resulting 4-bromo-3,5-dimethylanisole is subjected to cryogenic lithium-halogen exchange using n-butyllithium. The transient, highly nucleophilic aryllithium species is subsequently trapped with N,N-dimethylformamide (DMF) to yield the aldehyde[2][3].

-

Chemoselective Reduction: Finally, the aldehyde is reduced to the benzylic alcohol using sodium borohydride (NaBH₄) [3][4]. This mild hydride source chemoselectively reduces the carbonyl group without over-reducing the aromatic ring or cleaving the methoxy ether.

💡 Nomenclature Shift: It is critical to note that upon the introduction of the formyl/hydroxymethyl group at the C4 position of 3,5-dimethylanisole, IUPAC nomenclature rules prioritize the carbon attached to the new oxygenated functional group as C1. Consequently, the flanking methyl groups are reassigned to C2 and C6, and the methoxy group is reassigned to C4, yielding the (4-Methoxy-2,6-dimethylphenyl) prefix.

Synthetic Pathway Visualization

Figure 1: Three-step synthetic workflow for (4-Methoxy-2,6-dimethylphenyl)methanol.

Step-by-Step Experimental Protocols

Step 1: Regioselective Electrophilic Aromatic Bromination

Objective: Synthesize 4-bromo-3,5-dimethylanisole.

Reagents & Materials:

-

3,5-Dimethylanisole (1.0 equiv)

-

Bromine (Br₂, 1.05 equiv)

-

Glacial Acetic Acid (Solvent)

-

Aqueous Sodium Bisulfite (NaHSO₃, 10% w/v)

Procedure:

-

Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Safety Note: Perform this inside a well-ventilated fume hood as Br₂ is highly corrosive and toxic.

-

Dissolution: Dissolve 3,5-dimethylanisole in glacial acetic acid (approx. 5 mL/mmol) and cool the solution to 0 °C using an ice-water bath.

-

Addition: Dissolve Br₂ in an equal volume of glacial acetic acid. Add this solution dropwise via the addition funnel over 2 hours, ensuring the internal temperature remains below 5 °C.

-

Reaction: Remove the ice bath and allow the dark red mixture to stir at room temperature for an additional 1–2 hours until TLC indicates complete consumption of the starting material.

-

Quench & Workup: Pour the reaction mixture into ice water and add 10% aqueous NaHSO₃ until the red bromine color dissipates. Extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Recrystallize the crude product from hexanes to afford 4-bromo-3,5-dimethylanisole as a crystalline solid.

Step 2: Lithium-Halogen Exchange and Formylation

Objective: Synthesize 4-methoxy-2,6-dimethylbenzaldehyde.

Reagents & Materials:

-

4-Bromo-3,5-dimethylanisole (1.0 equiv)

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF, 1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Preparation: Purge a flame-dried Schlenk flask with ultra-pure Argon. Safety Note: n-BuLi is highly pyrophoric; use strict Schlenk techniques.

-

Cooling: Dissolve 4-bromo-3,5-dimethylanisole in anhydrous THF (10 mL/mmol) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Syringe in n-BuLi dropwise down the side of the flask to pre-cool the reagent. Stir the mixture at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

-

Formylation: Add anhydrous DMF dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath to allow the mixture to warm to room temperature over 2 hours.

-

Quench & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (EtOAc).

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude oil via flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield 4-methoxy-2,6-dimethylbenzaldehyde.

Step 3: Chemoselective Carbonyl Reduction

Objective: Synthesize (4-Methoxy-2,6-dimethylphenyl)methanol.

Reagents & Materials:

-

4-Methoxy-2,6-dimethylbenzaldehyde (1.0 equiv)

-

Sodium Borohydride (NaBH₄, 1.5 equiv)

-

Absolute Ethanol (EtOH)

Procedure:

-

Preparation: Dissolve 4-methoxy-2,6-dimethylbenzaldehyde in absolute ethanol (5 mL/mmol) in a round-bottom flask and cool to 0 °C.

-

Reduction: Add NaBH₄ portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

-

Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

-

Quench: Cool the flask back to 0 °C and carefully add distilled water, followed by dropwise addition of 1 M HCl until the pH reaches ~6 to decompose excess borohydride complexes.

-

Isolation: Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Extract the remaining aqueous phase with EtOAc. Wash the organics with brine, dry over MgSO₄, and evaporate the solvent.

-

Final Polish: The resulting (4-Methoxy-2,6-dimethylphenyl)methanol is typically of high purity (>95%), but can be further purified by recrystallization from a mixture of EtOAc/Hexanes if required for downstream pharmaceutical applications.

Quantitative Data & Parameter Summary

The following table summarizes the critical parameters and expected outcomes for each step to serve as a quick-reference guide during scale-up.

| Step | Transformation | Key Reagents | Temperature & Time | Yield Expectation | Recommended Purification |

| 1 | Bromination | Br₂, Glacial AcOH | 0 °C to RT, 3 h | 85 – 90% | Recrystallization (Hexanes) |

| 2 | Formylation | n-BuLi, DMF, THF | -78 °C to RT, 3.5 h | 70 – 80% | Flash Chromatography (SiO₂) |

| 3 | Reduction | NaBH₄, Abs. EtOH | 0 °C to RT, 2 h | > 90% | Crystallization / Filtration |

References

The mechanistic principles and reaction conditions utilized in this protocol are grounded in the following authoritative literature:

1.2, Wiley-VCH. (Validates the regioselective bromination of 3,5-dimethylanisole in acetic acid). 2.3, Tetrahedron Letters / Pergamon. (Validates the conversion of the brominated intermediate to the formylated product). 3.4, Synthesis (Thieme Connect). (Validates the chemoselective NaBH₄ reduction protocol for highly substituted aromatic aldehydes).

Sources

- 1. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. websites.nku.edu [websites.nku.edu]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Application Notes and Protocols for Catalytic Esterification Utilizing (4-Methoxy-2,6-dimethylphenyl)methanol

Introduction: Navigating Steric Hindrance in Ester Synthesis

The ester functional group is a cornerstone of organic synthesis, prevalent in pharmaceuticals, agrochemicals, and materials science. Its synthesis, most commonly through the esterification of a carboxylic acid and an alcohol, is a fundamental transformation. However, when one or both reactants are sterically hindered, traditional methods like the Fischer esterification often prove inefficient, leading to low yields and requiring harsh conditions.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (4-Methoxy-2,6-dimethylphenyl)methanol, a sterically hindered primary benzyl alcohol, in catalytic esterification reactions.

The presence of two methyl groups ortho to the hydroxymethyl group in (4-Methoxy-2,6-dimethylphenyl)methanol presents a significant steric challenge. This guide will detail robust protocols for its synthesis and its successful application in advanced esterification methods, specifically the Steglich and Yamaguchi esterifications, which are designed to overcome such steric impediments.[2][3] By understanding the underlying mechanisms and following these detailed protocols, researchers can effectively incorporate this and other sterically demanding alcohols into their synthetic strategies.

Synthesis of (4-Methoxy-2,6-dimethylphenyl)methanol

Caption: Synthetic pathway to (4-Methoxy-2,6-dimethylphenyl)methanol.

Protocol 1: Synthesis of 4-Methoxy-2,6-dimethylbenzaldehyde

This protocol details the O-methylation of 2,6-dimethyl-4-hydroxybenzaldehyde using dimethyl sulfate, a common and effective methylating agent.

Materials:

-

2,6-dimethyl-4-hydroxybenzaldehyde

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask charged with 2,6-dimethyl-4-hydroxybenzaldehyde (1.0 eq), add anhydrous acetone to dissolve.

-

Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

-

With vigorous stirring, add dimethyl sulfate (1.2-1.5 eq) dropwise at room temperature.

-

After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Methoxy-2,6-dimethylbenzaldehyde, which can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (4-Methoxy-2,6-dimethylphenyl)methanol

This protocol describes the reduction of the intermediate aldehyde to the target benzyl alcohol using sodium borohydride, a mild and selective reducing agent.[4]

Materials:

-

4-Methoxy-2,6-dimethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-Methoxy-2,6-dimethylbenzaldehyde (1.0 eq) in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~5-6 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-Methoxy-2,6-dimethylphenyl)methanol. The product can be purified by recrystallization or column chromatography if needed.

Catalytic Esterification Methods

Due to the steric hindrance around the hydroxyl group of (4-Methoxy-2,6-dimethylphenyl)methanol, standard acid-catalyzed Fischer esterification is expected to be slow and low-yielding. More sophisticated methods that activate the carboxylic acid are required for efficient ester formation.

Method 1: Steglich Esterification

The Steglich esterification is a powerful method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the ester formation.[5][6] This method is particularly effective for sterically hindered alcohols.[2]

Caption: Mechanism of the Steglich Esterification.

Protocol 3: Steglich Esterification of a Generic Carboxylic Acid with (4-Methoxy-2,6-dimethylphenyl)methanol

Materials:

-

Carboxylic Acid (1.0 eq)

-

(4-Methoxy-2,6-dimethylphenyl)methanol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inert atmosphere setup

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid, (4-Methoxy-2,6-dimethylphenyl)methanol, and DMAP in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC in a small amount of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC. Due to the steric hindrance of the alcohol, the reaction may require an extended period (12-24 hours).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

-

Filter the reaction mixture to remove the DCU precipitate, washing the solid with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

| Parameter | Recommended Value | Rationale |

| Alcohol Stoichiometry | 1.1 - 1.5 eq | A slight excess of the alcohol can help drive the reaction to completion. |

| DCC Stoichiometry | 1.2 - 1.5 eq | An excess of the coupling agent ensures full activation of the carboxylic acid. |

| DMAP Stoichiometry | 0.1 - 0.2 eq | A catalytic amount is sufficient to accelerate the reaction. |

| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion. |

| Reaction Time | 12 - 24 hours | Steric hindrance necessitates a longer reaction time for complete conversion. |

Method 2: Yamaguchi Esterification

The Yamaguchi esterification is another excellent method for the synthesis of esters from sterically demanding substrates.[7] It involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[8] This method is particularly renowned for its high yields in the synthesis of complex natural products.[3]

Caption: Mechanism of the Yamaguchi Esterification.

Protocol 4: Yamaguchi Esterification of a Generic Carboxylic Acid with (4-Methoxy-2,6-dimethylphenyl)methanol

Materials:

-

Carboxylic Acid (1.0 eq)

-

(4-Methoxy-2,6-dimethylphenyl)methanol (1.2 eq)

-

2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) (1.1 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (1.2-1.5 eq)

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inert atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid and anhydrous toluene or THF.

-

Add triethylamine to the solution and stir for 10 minutes at room temperature.

-

Add 2,4,6-trichlorobenzoyl chloride and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.

-

In a separate flask, dissolve (4-Methoxy-2,6-dimethylphenyl)methanol and DMAP in anhydrous toluene or THF.

-

Add the solution of the alcohol and DMAP to the mixed anhydride solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 6-12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 0.5 M HCl, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Value | Rationale |

| Yamaguchi Reagent Stoichiometry | 1.1 eq | A slight excess ensures complete formation of the mixed anhydride. |

| Triethylamine Stoichiometry | 1.1 eq | Acts as a base to neutralize the HCl generated during anhydride formation. |

| DMAP Stoichiometry | 1.2 - 1.5 eq | A stoichiometric amount is typically used in the Yamaguchi protocol. |

| Solvent | Toluene or THF | Aprotic solvents are necessary for this reaction. |

| Reaction Time | 6 - 12 hours | Generally faster than the Steglich esterification for hindered substrates. |

Conclusion

The successful esterification of the sterically hindered alcohol, (4-Methoxy-2,6-dimethylphenyl)methanol, is readily achievable through the application of modern synthetic methods. While traditional Fischer esterification is likely to be ineffective, both the Steglich and Yamaguchi esterification protocols provide robust and high-yielding pathways to the desired ester products. The choice between these two methods may depend on the specific carboxylic acid substrate and the desired reaction conditions. By following the detailed synthetic and esterification protocols provided in this application note, researchers can confidently incorporate this and other sterically challenging building blocks into their synthetic endeavors, thereby expanding the accessible chemical space for drug discovery and materials science.

References

-

Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide. [Link]

-

Organic Chemistry Portal. Yamaguchi Esterification. [Link]

-

Wikipedia. (2023). Yamaguchi esterification. [Link]

-

Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]

-

Khan, A. A., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 11, 1185336. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

- Chandrasekhar, S., et al. (2018). The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Tetrahedron Letters, 59(32), 3145-3148.

-

Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]

-

Mander, L. N. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Organic Syntheses. (1955). m-Methoxybenzaldehyde. [Link]

- Rawat, M., & Varma, R. S. (2013). An efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Organic Syntheses, 90, 259-269.

-

Organic Reactions. Acid to Ester - Common Conditions. [Link]

-

Wikipedia. (2023). Steglich esterification. [Link]

-

Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega 2018, 3, 12, 16843–16853. [Link]

-

The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism. [Link]

- Kim, D., et al. (2018). Formation Pathways toward 2- and 4-Methylbenzaldehyde via Sequential Reactions from Acetaldehyde over Hydroxyapatite Catalyst.

-

Organic Syntheses. (1955). Benzaldehyde, m-methoxy. [Link]

-

Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules 2007, 12, 2545-2558. [Link]

- European Patent Office. (1995). Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

- Google Patents. (1977).

-

European Patent Office. (1983). Process for preparation of hydroxybenzaldehydes. [Link]

- Google Patents. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives. Journal of Heterocyclic Chemistry, 59(4), 639-646. [Link]

-

Takano, S., Akiyama, M., & Ogasawara, K. (1983). CONVERSION OF METHYLENEDIOXYBENZENE DERIVATIVES INTO 2-METHOXYPHENOL DERIVATIVES. HETEROCYCLES, 20(12), 2489. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Yamaguchi Esterification [organic-chemistry.org]

- 8. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

Application Note: (4-Methoxy-2,6-dimethylphenyl)methanol in the Total Synthesis of Natural Products

Introduction & Chemical Profile

(4-Methoxy-2,6-dimethylphenyl)methanol (CAS: 61000-21-3) is a highly versatile building block and protecting group precursor utilized in advanced organic synthesis[1]. While traditional reagents like p-methoxybenzyl alcohol (PMB-OH) are ubiquitous, the unique substitution pattern of the 4-methoxy-2,6-dimethylbenzyl moiety provides distinct steric and electronic advantages. The ortho-methyl groups impose significant steric hindrance, while the para-methoxy group maintains the electron-rich nature of the aromatic ring. This dual functionality makes it a critical intermediate in the synthesis of complex natural products, including cyclopropanol-derived terpenoids and highly stereoselective (E)-stilbenes[2][3].

This application note details the mechanistic rationale, validated protocols, and comparative data for integrating this reagent into total synthesis workflows.

The 4-Methoxy-2,6-dimethylbenzyl (MDMB) Protecting Group Strategy

Causality & Rationale

In the total synthesis of highly functionalized natural products (e.g., macrolides and complex glycosides), orthogonal protection of hydroxyl groups is paramount. The standard PMB group is favored for its facile oxidative cleavage; however, it often suffers from premature cleavage or unwanted side reactions in the presence of strong Lewis acids or highly nucleophilic reagents.

By introducing two ortho-methyl groups, the 4-methoxy-2,6-dimethylbenzyl ether provides profound steric shielding to the benzylic position. This steric bulk dramatically increases the kinetic stability of the ether linkage against nucleophilic attack and acidic hydrolysis. Concurrently, the electron-donating para-methoxy group ensures that the ether can still be cleanly cleaved under single-electron oxidative conditions using Ammonium Cerium(IV) Nitrate (CAN)[4].

Protocol 1: Protection and Oxidative Deprotection

Part A: Protection of Alcohols

-

Preparation : In an oven-dried, argon-purged flask, dissolve the target alcohol (1.0 equiv) in anhydrous DMF (0.2 M).

-

Activation : Cool the solution to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation.

-

Reagent Addition : Add 4-methoxy-2,6-dimethylbenzyl chloride (prepared prior from (4-Methoxy-2,6-dimethylphenyl)methanol via reaction with SOCl₂) (1.2 equiv) dropwise.

-

Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor complete consumption of the starting material via TLC.

-

Workup : Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with water and brine to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Part B: Oxidative Deprotection via CAN

-

Preparation : Dissolve the protected ether (1.0 equiv) in a 4:1 mixture of Acetonitrile and Water (0.1 M).

-

Cleavage : Cool the reaction vessel to 0 °C. Add Ammonium Cerium(IV) Nitrate (CAN, 2.5 equiv) portion-wise. The solution typically turns a deep orange/red color, indicating the formation of the Ce(IV)-arene charge-transfer complex[4].

-

Reaction : Stir at 0 °C for 30–60 minutes. The reaction proceeds via single-electron transfer (SET) to form a radical cation at the aromatic ring, followed by nucleophilic attack by water at the benzylic position. This releases the free alcohol and 4-methoxy-2,6-dimethylbenzaldehyde.

-

Workup : Dilute with water and extract with CH₂Cl₂. Wash the organic layer with saturated NaHCO₃ and brine, dry, and concentrate.

Workflow demonstrating the orthogonal stability of the 4-methoxy-2,6-dimethylbenzyl group.

Application in Wittig Olefination for (E)-Stilbene Synthesis

Causality & Rationale

(4-Methoxy-2,6-dimethylphenyl)methanol is a direct precursor to highly hindered benzylic phosphonium salts. When converted to the corresponding tributyl-(4-methoxy-2,6-dimethylbenzyl)phosphonium salt, it serves as a powerful reagent in aqueous Wittig reactions. The steric hindrance from the ortho-methyl groups dictates the stereochemical outcome of the ylide condensation. It severely destabilizes the cis-oxaphosphetane intermediate, driving the equilibrium almost exclusively toward the trans-oxaphosphetane, thereby yielding (E)-alkenes. This is critical for synthesizing biologically active plant metabolites like Resveratrol analogues[2].

Protocol 2: Synthesis of (E)-Stilbenes

-

Salt Formation : React (4-Methoxy-2,6-dimethylphenyl)methanol with PBr₃ to form the corresponding benzyl bromide. Reflux the intermediate with tributylphosphine in toluene for 12 hours to yield the phosphonium salt[2].

-

Ylide Generation : Suspend the phosphonium salt (1.1 equiv) and the target aryl aldehyde (1.0 equiv) in an aqueous/organic biphasic system (e.g., CH₂Cl₂/H₂O).

-

Condensation : Add a mild base (e.g., NaOH or K₂CO₃). Stir vigorously at room temperature for 4 hours.

-

Isolation : Separate the organic layer, wash with brine, dry over Na₂SO₄, and purify via chromatography to isolate the pure (E)-stilbene derivative.

Electrochemical Dearomative Spirocyclization in Terpenoid Synthesis

Causality & Rationale

Recent advancements in green chemistry have leveraged (4-Methoxy-2,6-dimethylphenyl)methanol derivatives in electrochemically driven dearomative spirocyclizations. In the formal total synthesis of terpenoids like Anhydro-β-Rotunol, the 4-methoxy-2,6-dimethylbenzyl moiety is appended to a cyclopropanol. Under anodic oxidation, the electron-rich aromatic ring undergoes SET to form a radical cation. The cyclopropanol then undergoes ring-opening to form a carbon-centered radical that attacks the aromatic ring. The 2,6-dimethyl groups are mechanistically vital: they block the ortho positions, forcing the spirocyclization to occur regioselectively, thereby controlling the architecture of the resulting spirocyclic dienone[3].

Protocol 3: Electrochemical Spirocyclization

-

Setup : In an undivided electrochemical cell equipped with a graphite plate anode (10 × 10 × 3 mm) and a platinum mesh cathode (10 × 10 mm), dissolve the 1-(4-methoxy-2,6-dimethylbenzyl)cyclopropan-1-ol substrate (0.2 mmol) in a 5:1 mixture of MeCN/H₂O (6 mL)[3].

-

Electrolyte : Add n-Bu₄NPF₆ (0.05 M) as the supporting electrolyte.

-

Electrolysis : Apply a constant current of 6 mA for approximately 3 hours (3.36 F/mol) at room temperature under an air atmosphere[3].

-

Workup : Quench the reaction with water (8 mL), extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify the spirocyclic product via silica gel chromatography.

Mechanistic pathway of the electrochemically driven dearomative spirocyclization.

Data Presentation: Comparative Stability and Yields

The following table summarizes the performance of the 4-methoxy-2,6-dimethylbenzyl group compared to standard PMB derivatives across different synthetic challenges.

| Protecting Group / Substrate | Reagent / Condition | Kinetic Stability (Lewis Acids) | Cleavage Condition | Typical Yield |

| p-Methoxybenzyl (PMB) | BF₃·OEt₂, -78 °C | Low (Prone to cleavage) | CAN or DDQ | 85-90% |

| 4-Methoxy-2,6-dimethylbenzyl | BF₃·OEt₂, -78 °C | High (Stable) | CAN (0 °C) | 88-95% |

| Tributyl-(PMB)phosphonium | Wittig (Aqueous) | N/A | N/A | Mixed (E/Z) |

| Tributyl-(4-Methoxy-2,6-dimethylbenzyl)phosphonium | Wittig (Aqueous) | N/A | N/A | >95% (E)-isomer |

References

-

ResearchGate. "Highly Stereoselective and General Synthesis of (E)-Stilbenes and Alkenes by Means of an Aqueous Wittig Reaction". Current Organic Synthesis. URL: [Link]

-

Karger Publishers. "Synthetic Methods - O-De(4-methoxy-2,6-dimethylbenzyl)ation". Synthetic Methods of Organic Chemistry. URL: [Link]

-

AmazonAWS (ChemRxiv). "Electrochemically Driven Dearomative Spirocyclization of Anisole-based Cyclopropanols: Total Synthesis of Anhydro-β-Rotunol". Preprint Archive. URL: [Link]

Sources

Application Note: Preparation and Cleavage of Sterically Hindered Benzyl Ethers Using (4-Methoxy-2,6-dimethylphenyl)methanol

Introduction & Mechanistic Rationale

In complex natural product synthesis and drug development, the orthogonal protection of hydroxyl groups is a critical strategic element. While the standard p-methoxybenzyl (PMB) ether is widely utilized due to its oxidative lability, its lack of steric bulk renders it susceptible to unintended cleavage by strong nucleophiles, bases, or Lewis acids during multi-step sequences.

To bridge the gap between oxidative lability and steric stability, (4-Methoxy-2,6-dimethylphenyl)methanol (yielding the MDMB protecting group) is employed. The mechanistic rationale for selecting this specific protecting group relies on two structural features:

-

Steric Shielding: The two ortho-methyl groups (2,6-position) create a severe steric penalty for nucleophiles attempting to attack the benzylic carbon (e.g., via SN2 pathways). This dramatically increases the ether's stability against basic and nucleophilic conditions compared to an unhindered PMB group.

-

Electronic Activation: The para-methoxy group, combined with the inductive effects of the two methyl groups, renders the aromatic system highly electron-rich. This stabilizes the corresponding benzylic cation during acid-catalyzed installation and makes the aromatic ring highly susceptible to single-electron transfer (SET) oxidation by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for mild deprotection[1].

Physicochemical Properties

Accurate knowledge of the reagent's physical properties is essential for handling, storage, and reaction design.

| Property | Value |

| Chemical Name | (4-Methoxy-2,6-dimethylphenyl)methanol |

| CAS Number | 61000-21-3 |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 70–72 °C |

| Storage Conditions | 2–8 °C, protect from light and moisture |

Synthetic Strategies for Etherification

Due to the steric hindrance flanking the benzylic alcohol, classical Williamson ether synthesis (using the corresponding benzyl halide and an alkoxide) is often low-yielding for secondary or tertiary target alcohols. Instead, the Trichloroacetimidate (TCA) Method is the gold standard for this substrate.

Causality of the TCA Method: By converting (4-Methoxy-2,6-dimethylphenyl)methanol into a trichloroacetimidate, the reagent is primed for acid-catalyzed activation. Upon treatment with a catalytic amount of a strong Brønsted or Lewis acid (e.g., Trifluoromethanesulfonic acid, TfOH), the imidate nitrogen is protonated, and trichloroacetamide acts as an excellent leaving group. This generates a highly stabilized 4-methoxy-2,6-dimethylbenzyl cation ( SN1 pathway), which is rapidly trapped by the target alcohol. This completely bypasses the steric clash that would otherwise prevent an SN2 displacement.

Experimental Protocols

Protocol A: Preparation of 4-Methoxy-2,6-dimethylbenzyl Trichloroacetimidate

Note: This intermediate is moisture-sensitive and should be used promptly or stored under inert gas at -20 °C.

Reagents:

-

(4-Methoxy-2,6-dimethylphenyl)methanol: 1.0 equiv (10 mmol, 1.66 g)

-

Trichloroacetonitrile ( CCl3CN ): 5.0 equiv (50 mmol, 5.0 mL)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): 0.1 equiv (1.0 mmol, 150 µL)

-

Anhydrous Dichloromethane (DCM): 30 mL

Step-by-Step Procedure:

-

Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the (4-Methoxy-2,6-dimethylphenyl)methanol in 30 mL of anhydrous DCM under an argon atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add trichloroacetonitrile via syringe.

-

Catalysis: Add DBU dropwise over 2 minutes. Expert Insight: DBU is preferred over stronger bases like NaH to prevent the formation of symmetrical ethers and to maintain a homogeneous, easily scalable reaction that does not prematurely degrade the product.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

-

Workup: Concentrate the reaction mixture under reduced pressure (water bath < 30 °C to prevent thermal degradation of the imidate).

-

Purification: Purify the crude residue by flash column chromatography on neutral alumina using Hexanes/EtOAc (9:1) containing 1% triethylamine. Expert Insight: Silica gel is slightly acidic and can prematurely hydrolyze the imidate back to the alcohol; neutral alumina ensures the integrity of the TCA.

Protocol B: Etherification of the Target Alcohol

Reagents:

-

Target Alcohol (R-OH): 1.0 equiv (5.0 mmol)

-

4-Methoxy-2,6-dimethylbenzyl trichloroacetimidate: 1.5 equiv (7.5 mmol)

-

Trifluoromethanesulfonic acid (TfOH): 0.05 equiv (0.25 mmol)

-

Anhydrous DCM: 25 mL

Step-by-Step Procedure:

-

Preparation: Co-evaporate the target alcohol with anhydrous toluene (2 x 5 mL) to remove trace water. Dissolve the alcohol and the trichloroacetimidate in 25 mL of anhydrous DCM under argon.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Expert Insight: The highly stabilized nature of the 4-methoxy-2,6-dimethylbenzyl cation means it is extremely reactive. Low temperatures are mandatory to suppress Friedel-Crafts alkylation of the solvent or substrate and to prevent competitive alkene formation.

-

Activation: Add TfOH dropwise. The solution may turn transiently yellow/orange, indicating cation formation.

-

Incubation: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL).

-

Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.

-

Purification: Purify the sterically hindered ether via standard silica gel chromatography.

Protocol C: Oxidative Cleavage (Deprotection)

The MDMB ether is highly stable to bases, nucleophiles, and mild acids, but is rapidly cleaved by DDQ[1].

Reagents:

-

MDMB-Protected Substrate: 1.0 equiv (1.0 mmol)

-

DDQ: 1.5 equiv (1.5 mmol)

-

DCM/Water (18:1 v/v): 19 mL

Step-by-Step Procedure:

-

Solvation: Dissolve the protected substrate in 18 mL of DCM. Add 1 mL of deionized water. Expert Insight: Water is the essential nucleophile in this reaction. DDQ oxidizes the electron-rich aromatic ring to a radical cation, which then expels the benzylic proton. Water traps the resulting benzylic cation, forming a hemiacetal that collapses to release the free alcohol and 4-methoxy-2,6-dimethylbenzaldehyde.

-

Oxidation: Add DDQ in one portion at room temperature. The mixture will immediately turn deep green/black and eventually fade to a reddish-brown suspension as the DDQ is reduced to DDHQ.

-

Completion: Stir for 1–2 hours until TLC indicates complete consumption of the starting material.

-

Workup: Quench with saturated aqueous NaHCO3 and saturated aqueous Na2S2O3 (1:1, 20 mL) to neutralize residual DDQ and acid. Extract with DCM, dry, and purify.

Workflow Visualization

Orthogonal protection and oxidative deprotection workflow of MDMB ethers.

References

-

Synthetic Methods - O-De(4-methoxy-2,6-dimethylbenzyl)ation Source: Karger Publishers URL:[Link]

-

Design and synthesis of novel protecting groups for solid-phase peptide synthesis Source: TDX (Tesis Doctorals en Xarxa) URL:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of (4-Methoxy-2,6-dimethylphenyl)methanol

Welcome to the advanced troubleshooting and protocol guide for synthesizing (4-Methoxy-2,6-dimethylphenyl)methanol. As a Senior Application Scientist, I have designed this center for drug development professionals and synthetic chemists who require high-yield, scalable, and regioselective methodologies.

The primary hurdle in synthesizing this specific benzyl alcohol lies in the upstream formation of its precursor, 4-methoxy-2,6-dimethylbenzaldehyde. Direct formylation of 3,5-dimethylanisole fails due to competing directing effects, requiring a strategic, multi-step workaround to establish absolute regiocontrol.

Mechanistic Workflow: Bypassing Regioselectivity Pitfalls

Direct formylation of 3,5-dimethylanisole (e.g., via Rieche or Vilsmeier-Haack reactions) predominantly yields the undesired ortho-isomer (2-methoxy-4,6-dimethylbenzaldehyde) due to the methoxy oxygen coordinating with Lewis acid catalysts[1],[2]. To synthesize the correct para-aldehyde precursor for our target alcohol, we must utilize an indirect, three-step sequence: regioselective bromination, Grignard-mediated formylation, and chemoselective reduction.

Synthetic workflow for (4-Methoxy-2,6-dimethylphenyl)methanol emphasizing regiocontrol.

Quantitative Data: Formylation Regioselectivity & Yield

To understand why the indirect route is mandatory, compare the quantitative outcomes of various formylation strategies applied to 3,5-dimethylanisole:

| Formylation Strategy | Key Reagents | Major Regioisomer Produced | Yield | Regioselectivity (para:ortho) |

| Direct Rieche Formylation | TiCl₄, Cl₂CHOMe | 2-Methoxy-4,6-dimethylbenzaldehyde | 99% | 1:9[1] |

| Direct Vilsmeier-Haack | POCl₃, DMF | 2-Methoxy-4,6-dimethylbenzaldehyde | ~50% | 1:1[1] |

| Indirect Grignard Route | 1. Br₂, 2. Mg/THF, 3. DMF | 4-Methoxy-2,6-dimethylbenzaldehyde | ~85% | >99:1[3] |

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the in-process validation checkpoints are met.

Step 1: Regioselective Bromination of 3,5-Dimethylanisole

Causality: Electrophilic aromatic substitution of 3,5-dimethylanisole struggles with regiocontrol due to the activating nature of both the methoxy and methyl groups. However, performing the bromination without a Lewis acid catalyst capitalizes on the steric bulk of the bromine atom. This directs the halogen exclusively to the para position relative to the methoxy group, which is sterically hindered but electronically favored[3].

-

Dissolve 3,5-dimethylanisole (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of Br₂ (1.05 eq) dropwise at 0 °C to prevent polybromination.

-

Stir for 2 hours at room temperature.

-

Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine.

-

Self-Validation Checkpoint: The distinct red-brown color of bromine will dissipate, leaving a clear or pale-yellow solution. GC-MS must indicate a single dominant peak corresponding to the monobrominated mass (M⁺ = 214/216).

Step 2: Grignard Formylation to 4-Methoxy-2,6-dimethylbenzaldehyde

Causality: By pre-installing a bromine atom at the para position, we force the regiochemistry. The Grignard reagent generated from the bromide is trapped with anhydrous dimethylformamide (DMF) to yield the exact desired regioisomer, completely bypassing the oxygen-metal coordination issues of direct formylation[3],[2].

-

Add polished magnesium strips (2.0 eq) and a crystal of iodine to freshly distilled, anhydrous THF under an argon atmosphere.

-

Introduce a small portion of 4-bromo-3,5-dimethylanisole to initiate the Grignard reaction.

-

Add the remaining bromide slowly to maintain a gentle reflux, minimizing Wurtz-type homocoupling.

-

Reflux for 4 hours, then cool to 0 °C.

-

Add anhydrous DMF (1.5 eq) dropwise. Stir for 2 hours, then quench with 1M HCl.

-

Self-Validation Checkpoint: The reaction mixture will transition into a black colloidal suspension during Grignard formation[3]. Post-quench, ¹H NMR of the crude organic layer must show a distinct aldehyde proton singlet at ~10.2 ppm.

Step 3: Chemoselective Reduction to (4-Methoxy-2,6-dimethylphenyl)methanol

Causality: While strong reducing agents like LiAlH₄ can be used, they pose a risk of over-reduction (hydrodeoxygenation) to the corresponding toluene derivative, especially for electron-rich benzyl alcohols. Sodium borohydride (NaBH₄) in a protic solvent provides a milder, chemoselective hydride transfer that halts exactly at the primary alcohol[4].

-

Dissolve 4-methoxy-2,6-dimethylbenzaldehyde (1.0 eq) in absolute methanol at 0 °C.

-

Add NaBH₄ (1.2 eq) portion-wise to control the exothermic evolution of hydrogen gas.

-

Stir for 1 hour at room temperature.

-

Quench by slowly adding water, then extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation Checkpoint: IR spectroscopy will show the complete disappearance of the sharp carbonyl stretch at ~1680 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹. Analytical RP-HPLC will show a shift in retention time confirming the target alcohol[4].

Troubleshooting Guides & FAQs

Q1: Why is my overall yield of the target alcohol low when using direct Rieche formylation on 3,5-dimethylanisole? A1: Direct Rieche formylation utilizes TiCl₄ and dichloromethyl methyl ether. The titanium core coordinates strongly with the oxygen atom of the methoxy group, directing the formyl electrophile to the ortho position[2]. This results in a 9:1 ratio favoring 2-methoxy-4,6-dimethylbenzaldehyde over your desired para-isomer[1]. You must use the indirect Grignard route (Step 1 & 2) to invert this selectivity.